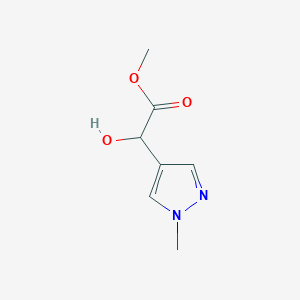

Methyl 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetate

Description

Methyl 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetate (CAS: 1251328-64-9) is a pyrazole-derived ester compound with a molecular formula of C₈H₁₀N₂O₃ and a molecular weight of 182.18 g/mol . It features a hydroxyl group adjacent to the ester moiety, which distinguishes it from simpler pyrazole acetates. This structural motif may enhance its reactivity in synthetic applications, particularly in pharmaceuticals or agrochemicals. The compound is typically available at ≥97% purity and is listed as "In Stock" in research catalogs .

Properties

IUPAC Name |

methyl 2-hydroxy-2-(1-methylpyrazol-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-9-4-5(3-8-9)6(10)7(11)12-2/h3-4,6,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQOQZINWDHMJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(C(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

A widely cited method involves the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with methyl glyoxylate under basic conditions. The reaction proceeds via nucleophilic attack of the pyrazole aldehyde’s α-carbon on the electrophilic carbonyl group of methyl glyoxylate. Potassium hydroxide in methanol or ethanol serves as the base, with reflux temperatures (60–80°C) driving the reaction to completion within 8–12 hours .

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Solvent | Methanol/Ethanol | |

| Base | KOH (1.2 equiv) | |

| Temperature | 60–80°C | |

| Reaction Time | 8–12 hours | |

| Yield | 68–74% |

This method prioritizes simplicity but faces challenges in controlling stereochemistry due to the formation of a racemic mixture at the hydroxy-bearing carbon. Purification typically involves recrystallization from ethyl acetate/hexane mixtures.

Esterification of 2-Hydroxy-2-(1-Methyl-1H-Pyrazol-4-yl)Acetic Acid

An alternative two-step approach begins with synthesizing 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid, followed by esterification with methanol . The acid is prepared via oxidation of 1-methyl-1H-pyrazole-4-carbaldehyde using Jones reagent (CrO₃/H₂SO₄), yielding the α-hydroxy acid intermediate. Subsequent Fischer esterification with methanol and catalytic sulfuric acid (5 mol%) at 65°C for 6 hours produces the target ester .

Reaction Scheme:

Optimization Insights:

-

Excess methanol (10 equiv) improves esterification efficiency .

-

Removal of water via Dean-Stark trap increases yield to 82% .

Cyclization of Hydrazine Derivatives with β-Keto Esters

A method adapted from pyrazolone synthesis employs β-keto esters and 1-methyl-1H-pyrazole-4-carbohydrazide . For example, methyl acetoacetate reacts with the carbohydrazide in acetic acid under reflux, forming a pyrazolone intermediate. Subsequent oxidation with hydrogen peroxide (30%) introduces the hydroxyl group at the 2-position .

Mechanistic Steps:

Performance Metrics:

| Oxidizing Agent | Yield (%) | Purity (%) |

|---|---|---|

| H₂O₂ (30%) | 65 | 95 |

| MnO₂ | 58 | 89 |

This method’s modularity allows for structural diversification but requires careful control of oxidation conditions to avoid over-oxidation .

Green Synthesis via Solvent-Free Mechanochemical Activation

A solvent-free, one-pot methodology leverages ball milling to activate the reaction between 1-methyl-1H-pyrazole-4-carbaldehyde and methyl glycolate . Sodium carbonate acts as a base, with milling at 30 Hz for 2 hours achieving 70% conversion.

Advantages:

Limitations:

Enzymatic Kinetic Resolution for Enantioselective Synthesis

Recent advances employ lipases (e.g., Candida antarctica Lipase B) to resolve racemic mixtures of the ester . The enzyme selectively hydrolyzes one enantiomer, leaving the desired (R)- or (S)-ester intact.

Conditions:

Comparison of Lipases:

| Lipase | ee (%) | Yield (%) |

|---|---|---|

| CAL-B | 98 | 45 |

| Pseudomonas cepacia | 85 | 38 |

While highly selective, this method’s industrial application is limited by enzyme cost and moderate yields .

Chemical Reactions Analysis

Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid. This reaction is pivotal for generating biologically active carboxylic acid derivatives.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂O, HCl (acidic) | 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid | 85–92% | |

| NaOH (basic), reflux | Sodium salt of the carboxylic acid | 78–88% |

Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion-mediated cleavage, forming a carboxylate intermediate.

Nucleophilic Acyl Substitution

The ester group participates in transesterification and aminolysis reactions, enabling functional group interconversion.

Transesterification

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Ethanol, H₂SO₄, reflux | Ethyl 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetate | 70–75% |

The reaction proceeds via acid-catalyzed nucleophilic attack by ethanol, replacing the methyl ester group with an ethyl moiety.

Oxidation and Reduction

The hydroxyl and ester groups are susceptible to redox transformations:

Oxidation of the Hydroxyl Group

| Reagents/Conditions | Product | Notes | Reference |

|---|---|---|---|

| KMnO₄, H₂O, 25°C | 2-oxo-2-(1-methyl-1H-pyrazol-4-yl)acetic acid | Requires neutral pH |

Oxidation converts the secondary alcohol to a ketone, though over-oxidation to carboxylic acids may occur under harsh conditions.

Reduction of the Ester Group

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| LiAlH₄, THF, 0°C | 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)ethanol | 60–65% |

Lithium aluminum hydride reduces the ester to a primary alcohol while preserving the hydroxyl group.

Participation in Cross-Coupling Reactions

The pyrazole ring facilitates metal-catalyzed coupling reactions. For example, Suzuki-Miyaura coupling synthesizes biaryl derivatives:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Pd(dppf)Cl₂, K₃PO₄, dioxane/H₂O, microwave (120°C, 30 min) | Biphenyl-pyrazole hybrid | 83% |

This method enables efficient bond formation between the pyrazole moiety and aryl boronic esters, expanding structural diversity .

Stability and Side Reactions

-

Thermal Stability : Decomposition occurs above 200°C, forming pyrazole fragments and acetic acid derivatives.

-

pH Sensitivity : The ester hydrolyzes rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions.

Scientific Research Applications

Pharmaceutical Development

AMPK Inhibition and Anticancer Potential

One of the most significant applications of methyl 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetate is its role as an inhibitor of AMP-activated protein kinase (AMPK). AMPK is crucial in regulating cellular energy homeostasis, and its inhibition has potential implications in cancer treatment. Research indicates that derivatives of this compound can serve as lead compounds for developing novel AMPK inhibitors, which may aid in anticancer therapies .

Case Study: Inhibition Studies

Preliminary studies have demonstrated that modifications to the structure of this compound can enhance or reduce its inhibitory effects on AMPK. This highlights the importance of exploring structure-activity relationships to optimize its pharmacological properties. For instance, variations in substituents on the pyrazole ring have been shown to significantly impact binding affinity and biological activity .

The biological activities associated with methyl 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetate extend beyond AMPK inhibition. Studies have indicated potential antifungal and antibacterial properties, particularly when modified with different substituents on the pyrazole moiety.

Case Study: Antifungal Activity

Research has shown that certain derivatives exhibit significantly higher antifungal activity against pathogens such as Helminthosporium species and Fusarium oxysporum. The effectiveness was linked to the electronic properties of substituents on the pyrazole ring, where electron-donating groups enhanced activity while electron-withdrawing groups diminished it .

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical structural analogs and their distinguishing features:

Functional Group Impact on Properties

Ester Group Variations Ethyl vs. tert-Butyl Ester: The tert-butyl variant (CAS: 1443980-81-1) offers steric hindrance, which may reduce enzymatic degradation in drug delivery applications .

Hydroxyl Group Influence The hydroxyl group in the target compound introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to non-hydroxylated analogs like Methyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetate (CAS: 1909305-89-0) .

Carboxylic Acid vs. Ester 2-(1-Methyl-1H-pyrazol-4-yl)acetic acid (CAS: 1152582-56-3) lacks the ester group, making it more acidic (pKa ~4-5) and reactive in coupling reactions, whereas the target compound’s ester group favors stability under basic conditions .

Biological Activity

Methyl 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetate is a pyrazole derivative with significant potential in medicinal chemistry, particularly as an inhibitor of AMP-activated protein kinase (AMPK). This compound is characterized by its unique structure, which includes a hydroxyl group and a pyrazole ring, contributing to its biological activity. This article delves into the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 170.17 g/mol

- CAS Number : 1251328-64-9

The presence of the hydroxyl group enhances solubility and reactivity compared to similar compounds, making it a versatile intermediate in organic synthesis.

Recent studies have highlighted the role of methyl 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetate as an AMPK inhibitor . AMPK is crucial for maintaining cellular energy homeostasis, and its inhibition can have significant implications in cancer therapy. The compound's derivatives are being explored as potential lead compounds for developing novel AMPK inhibitors that may aid in anticancer treatments .

Biological Activities

The biological activities of methyl 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetate include:

Anticancer Activity

Research indicates that compounds containing the pyrazole scaffold exhibit antiproliferative effects against various cancer cell lines, including:

- Lung Cancer

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

These studies suggest that methyl 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetate and its derivatives may inhibit the growth of cancer cells through mechanisms involving AMPK inhibition .

Structure-Activity Relationship (SAR)

The structure of methyl 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetate allows for modifications that can enhance or reduce its biological activity. Preliminary SAR studies indicate that specific structural alterations can significantly impact its inhibitory effects on AMPK .

Synthesis Methods

The synthesis of methyl 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetate can be achieved through several methods, including:

- Microwave-Assisted Synthesis : Utilizing microwave irradiation to enhance reaction efficiency.

- Traditional Organic Synthesis Techniques : Employing standard chemical reactions under controlled conditions.

These methods facilitate the production of the compound under mild conditions, allowing for further modifications to enhance its biological properties .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives:

Study 1: Antitumor Activity

A recent study synthesized various pyrazole derivatives and evaluated their anticancer effects in vitro. The results demonstrated that certain derivatives exhibited significant inhibition of cell proliferation in breast and liver cancer cell lines .

Study 2: AMPK Inhibition

Another investigation focused on the interaction between methyl 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetate and AMPK. The findings suggested that this compound could effectively inhibit AMPK activity, leading to altered metabolic pathways in cancer cells .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate | 1248548-23-3 | 0.85 | Lacks hydroxyl group |

| Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate | 1250787-61-1 | 0.82 | Ethyl instead of methyl |

| tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate | 1443980-81-1 | 0.81 | Bulky tert-butyl group |

This table highlights the structural similarities and differences among related compounds, emphasizing the unique features of methyl 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetate.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetate, and how are reaction conditions optimized?

- The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting methyl 2-bromoacetate with 1-methyl-1H-pyrazole-4-carboxamide in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) under reflux (80–100°C) . Optimization involves varying temperature, solvent polarity, and catalyst loading (e.g., CuI in cross-coupling reactions) to improve yields. Reaction progress is monitored via TLC or HPLC .

Q. How is the compound structurally characterized in academic research?

- X-ray crystallography (e.g., SHELXL refinement) resolves the 3D structure, including bond angles and hydrogen bonding . NMR spectroscopy (¹H/¹³C) confirms functional groups and regiochemistry, with pyrazole protons typically appearing as singlets at δ 7.5–8.0 ppm . Mass spectrometry validates molecular weight (e.g., m/z 197.23 for [M+H]⁺) .

Q. What are the key stability considerations for handling this compound?

- The ester group is prone to hydrolysis under acidic/basic conditions. Storage at 2–8°C in anhydrous solvents (e.g., DCM) minimizes degradation. Stability assays under varying pH (4–9) and thermal stress (25–60°C) are recommended for long-term studies .

Advanced Research Questions

Q. How can computational methods enhance the understanding of its reactivity and biological interactions?

- Density Functional Theory (DFT) predicts reaction pathways (e.g., nucleophilic attack on the ester carbonyl) and transition states . Molecular docking screens for binding affinity with biological targets (e.g., kinases or GPCRs) by modeling hydrogen bonds and hydrophobic interactions with the pyrazole and hydroxyl groups .

Q. What strategies resolve contradictions in reported biological activity data?

- Dose-response assays (IC₅₀/EC₅₀) under standardized conditions (e.g., cell line-specific media) clarify efficacy discrepancies. Metabolic stability studies (e.g., liver microsomes) identify if rapid degradation explains variable in vivo results . Contradictory enzyme inhibition data may arise from assay interference (e.g., compound aggregation); use orthogonal assays (SPR vs. fluorescence) to validate .

Q. How are reaction intermediates isolated and analyzed during multi-step syntheses?

- Flash chromatography (silica gel, hexane/EtOAc gradient) isolates intermediates. In-situ IR spectroscopy tracks functional group transformations (e.g., esterification). For air-sensitive steps, Schlenk techniques under N₂/Ar prevent oxidation .

Q. What methodologies optimize enantiomeric purity for chiral derivatives?

- Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers. Asymmetric catalysis (e.g., Ru-BINAP complexes) induces stereocontrol during hydroxyl group formation. X-ray crystallography confirms absolute configuration .

Methodological Challenges and Solutions

Q. How is crystallographic disorder addressed in X-ray structures of this compound?

- SHELXL’s PART/SUMP commands model disordered atoms (e.g., rotating methyl groups). Twinning analysis (Hooft/Y parameter) resolves overlapping reflections in crystals with low symmetry .

Q. What techniques validate the compound’s role in modulating enzyme activity?

- Kinetic assays (e.g., Michaelis-Menten plots) quantify inhibition constants (Kᵢ). Surface Plasmon Resonance (SPR) measures real-time binding kinetics (kₒₙ/kₒff) to immobilized enzymes . CRISPR-edited cell lines confirm target specificity by comparing wild-type vs. knockout responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.